molecular formula C19H19N3O2 B12429437 2-Keto Zolpidem-d6

2-Keto Zolpidem-d6

Cat. No.: B12429437
M. Wt: 327.4 g/mol
InChI Key: WJEFEBYRIBQJRX-DBMMURAHSA-N
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Description

2-Keto Zolpidem-d6: is a deuterated analog of 2-Keto Zolpidem, a metabolite of the hypnotic agent Zolpidem. This compound is often used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The deuterium atoms in this compound provide a stable isotopic label, making it useful as an internal standard in mass spectrometry assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Keto Zolpidem-d6 typically involves the deuteration of 2-Keto Zolpidem. The process begins with the preparation of 2-Keto Zolpidem, which is then subjected to a deuteration reaction. This reaction is usually carried out in the presence of a deuterium source, such as deuterium gas or deuterated solvents, under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced deuteration techniques to achieve high yields and purity of the final product. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Keto Zolpidem-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are often analyzed using techniques like liquid chromatography and mass spectrometry .

Scientific Research Applications

2-Keto Zolpidem-d6 has several scientific research applications:

    Pharmacokinetics: Used as an internal standard in mass spectrometry assays to study the pharmacokinetics of Zolpidem and its metabolites.

    Drug Metabolism: Helps in understanding the metabolic pathways and the formation of metabolites in the body.

    Forensic Toxicology: Employed in the analysis of biological samples to detect the presence of Zolpidem and its metabolites.

    Clinical Research: Used in clinical studies to monitor drug levels and ensure proper dosing.

Mechanism of Action

The mechanism of action of 2-Keto Zolpidem-d6 is similar to that of Zolpidem. It acts as a modulator of the gamma-aminobutyric acid (GABA) receptor, specifically targeting the benzodiazepine-1 receptor. This interaction enhances the inhibitory effects of GABA, leading to sedation and hypnotic effects. The deuterated form, this compound, is primarily used as a research tool and does not exert pharmacological effects on its own .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry assays. This makes it an invaluable tool in pharmacokinetic and drug metabolism studies, offering advantages over non-deuterated analogs in terms of accuracy and reliability.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N,N-dimethyl-2-oxo-2-[5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C19H19N3O2/c1-12-5-8-14(9-6-12)16-17(18(23)19(24)21(3)4)22-11-13(2)7-10-15(22)20-16/h5-11H,1-4H3/i2D3,7D,10D,11D

InChI Key

WJEFEBYRIBQJRX-DBMMURAHSA-N

Isomeric SMILES

[2H]C1=C(C2=NC(=C(N2C(=C1C([2H])([2H])[2H])[2H])C(=O)C(=O)N(C)C)C3=CC=C(C=C3)C)[2H]

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)C(=O)N(C)C

Origin of Product

United States

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